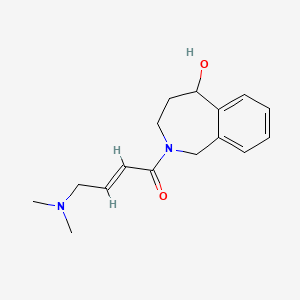

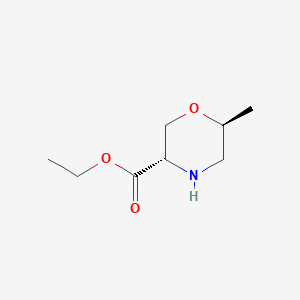

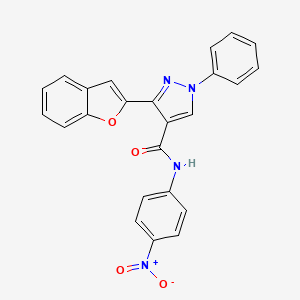

![molecular formula C15H15N3O3S B2733838 Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate CAS No. 478046-04-7](/img/structure/B2733838.png)

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-Methyl-4-oxo-3,4-dihydroimidazo derivatives involved a mixture of compound I, SOCl2, and DMF, which was refluxed and then evaporated under reduced pressure . Another method involved the reaction of benzoxazinone with ethylenediamine by fusion in an oil bath .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the IR spectrum of a related compound revealed absorption bands attributable to –C=N and –SO3 groups . The HR-MS of the same compound showed a m/z calculated for C10H15N7O2, (M+) 265.1287 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives . Another reaction involved the alkylation of the anion of nor-temozolomide with methyl iodide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. Its IR spectrum showed specific absorption bands, and its HR-MS showed a specific m/z .科学的研究の応用

Organic Synthesis and Green Chemistry

- The synthesis and properties of quinazolinone derivatives have been extensively studied, focusing on green chemistry approaches and novel synthesis methods. For instance, quinazolinone derivatives have been synthesized using Brønsted acidic ionic liquids as green and reusable catalysts under solvent-free conditions, highlighting an eco-friendly approach to organic synthesis (Heravi, 2011).

Pharmacological Applications

- Quinazolinone derivatives have been evaluated for their antimicrobial and antiviral activities, demonstrating significant potential as therapeutic agents. For example, novel quinazolinone derivatives exhibited antimicrobial activity against a range of bacterial and fungal species (Al-Salahi, 2013). Additionally, other studies have explored their anti-inflammatory and anti-cancer properties, indicating their broad pharmacological applicability (Kumar & Rajput, 2009).

Antitumor and Antibacterial Agents

- Research on quinazolinone derivatives has also explored their potential as antitumor and antibacterial agents. The synthesis of specific quinazolinone derivatives aimed at inhibiting thymidylate synthase, a key enzyme in DNA synthesis, suggests their utility in cancer treatment (Gangjee et al., 1996).

Chemical Engineering Applications

- In chemical engineering, quinazolinone derivatives have been investigated for their properties in processes such as denitrification, highlighting their potential application in environmental chemistry and engineering (Wang et al., 2014).

作用機序

The mechanism of action of similar compounds has been investigated. For example, temozolomide, a 3-methyl-4-oxo-3,4-dihydroimidazo derivative, is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . The latter attacks the guanine segment of a sequence of three or more guanines on DNA leading to DNA methylation .

特性

IUPAC Name |

methyl 4-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-21-13(20)7-4-8-22-15-16-11-6-3-2-5-10(11)14-17-12(19)9-18(14)15/h2-3,5-6H,4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSJHWYDVYFFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCSC1=NC2=CC=CC=C2C3=NC(=O)CN31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

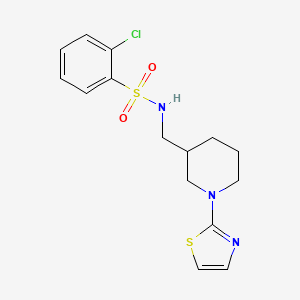

![3-Cyclopropyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733755.png)

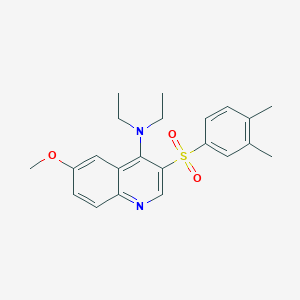

![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)

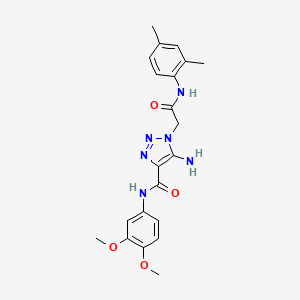

![Cyclohex-3-en-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2733758.png)

![4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2733769.png)

![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)